N-[(4-methoxyphenyl)methyl]cyclopentanecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-13-8-6-11(7-9-13)10-15-14(16)12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUUTRPXZHRTBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330669 | |
| Record name | N-[(4-methoxyphenyl)methyl]cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194516 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
545437-48-7 | |
| Record name | N-[(4-methoxyphenyl)methyl]cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Interactions and Mechanistic Elucidation of N 4 Methoxyphenyl Methyl Cyclopentanecarboxamide Analogues
Target Identification and Biochemical Characterization in In Vitro Systems
The initial steps in characterizing a novel compound involve identifying its biological targets and quantifying its interaction with these targets. This is typically achieved through a combination of enzyme inhibition studies, receptor binding assays, and biophysical techniques.
Enzyme Inhibition Studies of Analogous Cyclopentanecarboxamides
While specific enzyme inhibition data for N-[(4-methoxyphenyl)methyl]cyclopentanecarboxamide is not extensively documented in publicly available literature, studies on analogous carboxamide-containing structures provide insights into their potential as enzyme inhibitors. For instance, various N-aryl and N-substituted carboxamides have been investigated as inhibitors of a range of enzymes.
A notable example is the investigation of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as inhibitors of the MurA enzyme, which is involved in bacterial peptidoglycan synthesis. nih.gov Several of these compounds exhibited potent MurA inhibition with IC50 values in the low micromolar range. nih.gov Similarly, N-aryl benzylamine-based carboxamides have been identified as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in testosterone (B1683101) biosynthesis. mdpi.com The inhibitory activity of these compounds is often dependent on the nature of the substituents on the aryl rings and the carboxamide linker, highlighting the importance of structure-activity relationships.
Interactive Table: Enzyme Inhibition by Carboxamide Analogues
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 1,2-diaryl-3-oxopyrazolidin-4-carboxamides | MurA | Potent inhibition with IC50 values in the low micromolar range. nih.gov | nih.gov |
Receptor Binding Assays and Functional Ligand Activity (e.g., agonism, antagonism, inverse agonism)
Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for a particular receptor. These assays often utilize radiolabeled ligands to compete with the test compound for binding to the receptor. The data from these assays, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), provides a quantitative measure of binding affinity.
Studies on structurally related carboxamide derivatives have demonstrated their potential to interact with various receptors. For example, a series of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4'-pyridyl)carboxamido]morphinan derivatives were evaluated for their binding affinity and selectivity for opioid receptors. nih.gov These compounds displayed subnanomolar affinity for the mu-opioid receptor (MOR) and were identified as selective MOR antagonists. nih.gov
Furthermore, N6-arylcarbamoyl and N6-carboxamido derivatives of adenosine-5′-N-ethyluronamide have been synthesized and evaluated as agonists for A1 and A3 adenosine (B11128) receptors. nih.gov The binding affinities of these compounds were found to be highly dependent on the substituents on the aryl ring and the nature of the carboxamide linkage. nih.gov This underscores the critical role of specific structural features in determining receptor binding and functional activity.
Interactive Table: Receptor Binding Affinities of Carboxamide Analogues
| Compound Class | Target Receptor | Binding Affinity (Ki or IC50) | Functional Activity | Reference |
|---|---|---|---|---|
| Morphinan Carboxamide Derivatives | Mu-Opioid Receptor (MOR) | Subnanomolar | Antagonist | nih.gov |
Investigation of Protein-Ligand Interactions through Biophysical Techniques
To gain a deeper understanding of how this compound analogues interact with their protein targets, various biophysical techniques can be employed. These methods provide valuable information on the thermodynamics, kinetics, and structural basis of binding.
Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful tools for characterizing the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction. nih.govresearchgate.net For instance, SPR has been used to determine the equilibrium association constants for the binding of andrographolide (B1667393) to plasma proteins. researchgate.net
Circular Dichroism (CD) spectroscopy can be used to assess conformational changes in the protein upon ligand binding. mdpi.com X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution structural information, revealing the precise binding mode of the ligand within the protein's active site or binding pocket. acs.org Computational methods, such as molecular docking and molecular dynamics simulations, can complement these experimental techniques by predicting binding poses and assessing the stability of the protein-ligand complex. researchgate.net These biophysical approaches are crucial for the rational design and optimization of more potent and selective analogues.
Modulation of Cellular Pathways by N-Substituted Cyclopentanecarboxamide (B1346233) Derivatives
Beyond direct interaction with a specific protein target, it is essential to understand how these molecular events translate into changes in cellular function. Cell-based assays allow for the investigation of the effects of N-substituted cyclopentanecarboxamide derivatives on various signal transduction pathways and subcellular processes.
Analysis of Signal Transduction Pathways in Cell-Based Assays (e.g., PI3Kγ modulation, melanogenesis inhibition)
The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade involved in cell growth, proliferation, and survival. The PI3Kγ isoform is particularly important in immune cell signaling. While direct evidence for N-substituted cyclopentanecarboxamides modulating PI3Kγ is limited, studies on other carboxamide-containing molecules have shown effects on the broader PI3K/Akt/mTOR pathway. For example, 3-arylamino-quinoxaline-2-carboxamide derivatives have been shown to inhibit this pathway, leading to the activation of p53 and apoptosis in cancer cells. nih.gov These findings suggest that the carboxamide scaffold could be a valuable starting point for the development of PI3K pathway modulators.
The process of melanogenesis, or melanin (B1238610) production, is another cellular pathway that can be modulated by small molecules. Aryl-substituted acetamides of phenoxy methyl triazole conjugated with thiosemicarbazide (B42300) have been shown to inhibit tyrosinase, a key enzyme in melanogenesis, and reduce melanin content in B16F10 melanoma cells. nih.gov Similarly, 2-mercapto-N-arylacetamide analogues have demonstrated potent anti-melanogenic effects by inhibiting cellular tyrosinase activity and the expression of microphthalmia-associated transcription factor (MITF). rsc.org These studies indicate that N-aryl carboxamide structures have the potential to interfere with melanogenesis signaling. The aryl hydrocarbon receptor (AHR) has also been identified as a novel regulator of human melanogenesis, and its activation can lead to an induction of tyrosinase activity. nih.gov
Mechanisms of Action at the Subcellular Level (e.g., microtubule binding for related anthelmintics)
The mechanism of action of a compound can also involve interactions with subcellular structures. Microtubules, dynamic protein polymers essential for cell division, motility, and intracellular transport, are a common target for therapeutic agents.
The disruption of microtubule assembly is also a known mechanism for some anthelmintic drugs. researchgate.net This suggests that N-substituted cyclopentanecarboxamide derivatives could potentially exert their biological effects through interaction with the tubulin cytoskeleton, a mechanism that warrants further investigation.
Despite a comprehensive search for scientific literature on the chemical compound this compound, there is currently no publicly available research detailing its activity in cellular assays, its functional efficacy and potency in preclinical models, or any comparative mechanistic investigations with known bioactive analogues such as PI3Kγ inhibitors or δ-opioid receptor ligands.
The performed searches did not yield any specific studies, data tables, or detailed research findings related to the biological evaluation of this compound or its direct analogues within the scope of the requested topics. Information on this specific compound is limited to chemical supplier listings and brief mentions in patents without associated biological data.
Therefore, it is not possible to provide an article on the molecular interactions and mechanistic elucidation of this compound analogues based on the outlined sections, as the foundational scientific data required to address these specific points is not present in the available literature. Further research and publication in peer-reviewed scientific journals would be necessary to enable a thorough and accurate discussion of this compound's biological properties.
Computational and Theoretical Chemistry of N 4 Methoxyphenyl Methyl Cyclopentanecarboxamide
Molecular Docking and Ligand-Protein Interaction Prediction for Target Receptors
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This method is instrumental in virtual screening and rational drug design, allowing for the identification of potential biological targets for a given compound. For N-[(4-methoxyphenyl)methyl]cyclopentanecarboxamide, molecular docking studies would involve screening it against a panel of known protein targets associated with diseases where carboxamide derivatives have shown promise, such as cancer and inflammation. nih.govnih.gov
The docking process calculates the binding affinity, or scoring function, which estimates the strength of the interaction between the ligand and the protein. A lower binding energy typically indicates a more stable complex and a higher likelihood of biological activity. nih.gov The predicted binding pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
For this compound, the key structural features for interaction include the carbonyl oxygen of the amide group, which can act as a hydrogen bond acceptor, and the N-H group, which can act as a hydrogen bond donor. The methoxyphenyl and cyclopentyl groups can engage in hydrophobic and van der Waals interactions within the receptor's binding pocket. For instance, docking studies on similar carboxamide derivatives have shown interactions with enzymes like cyclooxygenase-2 (COX-2), where the amide moiety forms crucial hydrogen bonds with residues like Tyr-355 and Arg-120. nih.gov
Table 1: Predicted Molecular Docking Results for this compound with Hypothetical Target Receptors
| Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg-120, Tyr-355, His-90 | Hydrogen Bond, Hydrophobic |
| MmpL3 | -7.9 | Phe-253, Gly-254 | Hydrophobic, Hydrogen Bond |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential outcomes of a molecular docking study.
Molecular Dynamics Simulations to Explore Binding Modes and Conformational Landscapes
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are employed to assess the stability of the docked pose, explore the conformational landscape of the ligand within the binding site, and refine the understanding of the binding mechanism.
An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions) and calculating the forces between atoms over a set period (nanoseconds to microseconds). The resulting trajectory provides detailed information on the stability of key interactions, the flexibility of the ligand and protein, and the role of solvent molecules. Analysis of metrics like Root Mean Square Deviation (RMSD) can confirm the stability of the complex, while monitoring specific hydrogen bonds or hydrophobic contacts over time reveals their persistence. chemrxiv.org
Table 2: Typical Parameters and Outputs of a Molecular Dynamics Simulation
| Parameter | Description | Typical Value |
|---|---|---|
| Simulation Time | Total duration of the simulation. | 100 ns |
| Force Field | Mathematical model used to calculate forces between atoms. | AMBER, CHARMM |
| Ensemble | Statistical mechanics ensemble (e.g., NVT, NPT). | NPT (constant Number of particles, Pressure, Temperature) |
| Output Analysis | ||
| RMSD | Root Mean Square Deviation to measure conformational stability. | < 2 Å for stable complex |
| RMSF | Root Mean Square Fluctuation to identify flexible regions. | Varies per residue |
Note: The data in this table is representative of typical MD simulation setups and analyses.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) to Elucidate Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. researchgate.netnih.gov DFT calculations can provide highly accurate information about the geometry, charge distribution, and orbital energies of this compound. This information is fundamental to understanding its reactivity, stability, and spectroscopic characteristics. chemrxiv.org By solving the Schrödinger equation for the molecule, DFT can elucidate properties that are difficult to measure experimentally. researchgate.net
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.orgnih.gov It is a valuable tool for predicting chemical reactivity, as it identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. libretexts.org
For this compound, the MEP map would likely show:
Negative Potential: Concentrated around the carbonyl oxygen and the oxygen of the methoxy (B1213986) group, making these atoms prime sites for hydrogen bonding and interactions with electrophiles. nih.gov
Positive Potential: Located around the amide hydrogen (N-H), indicating its role as a hydrogen bond donor.
Neutral/Hydrophobic Regions: The cyclopentyl ring and the phenyl ring would exhibit relatively neutral potential, contributing to hydrophobic interactions.
Table 3: Predicted Electrostatic Potential Regions and Reactivity of this compound
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| Carbonyl Oxygen (C=O) | Highly Negative | Hydrogen bond acceptor, site for electrophilic attack |
| Methoxy Oxygen (-OCH₃) | Negative | Hydrogen bond acceptor |
| Amide Hydrogen (N-H) | Positive | Hydrogen bond donor |
| Phenyl Ring | Neutral to Slightly Negative | π-π stacking, hydrophobic interactions |
Note: This table is based on theoretical predictions derived from the general principles of MEP analysis.
Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for explaining chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). sapub.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org
For this compound, FMO analysis would likely reveal:
HOMO: Localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, which is a good electron-donating group.
LUMO: Concentrated around the carboxamide moiety, particularly the carbonyl carbon, which is an electron-accepting region.
Table 4: Hypothetical Frontier Molecular Orbital Properties
| Property | Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating ability |
| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |
Note: The energy values are hypothetical and serve as examples for interpretation.
Cheminformatics and Chemical Space Exploration of Carboxamide Libraries
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. mdpi.com The concept of "chemical space" refers to the vast, multi-dimensional space encompassing all possible molecules. youtube.com Exploring the chemical space of carboxamide libraries is crucial for identifying novel compounds with desired properties. nih.gov
By generating virtual libraries of compounds structurally related to this compound, researchers can systematically explore the structure-activity relationships (SAR). This involves modifying different parts of the molecule, such as the cyclopentyl ring, the linker, and the substitutions on the phenyl ring. researchgate.net Cheminformatic tools are then used to calculate a wide range of molecular descriptors (e.g., molecular weight, logP, polar surface area, number of rotatable bonds) for each compound in the library. This data helps in filtering and prioritizing compounds that adhere to drug-likeness criteria, such as Lipinski's Rule of Five. rsc.org
Virtual screening is a computational technique used to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov The design of a focused carboxamide library begins with the this compound scaffold. This core structure is then decorated with a variety of chemical groups (building blocks) to generate a large, diverse set of virtual compounds. enamine.netnih.gov
The process typically involves:
Scaffold Definition: Defining the core structure of this compound.
Building Block Selection: Choosing a diverse set of commercially available or synthetically accessible reagents (e.g., various cycloalkyl carboxylic acids, substituted benzylamines).
Virtual Library Enumeration: Computationally combining the scaffold and building blocks to generate thousands or millions of virtual molecules. nih.gov
Screening: Using high-throughput docking or other computational models to screen the library against a specific protein target to predict binding affinity and identify potential "hits." researchgate.netmdpi.com
This approach accelerates the discovery of lead compounds by focusing synthetic efforts on molecules with the highest predicted activity and best drug-like properties. nih.gov
Table 5: Example of a Small Virtual Library Based on the this compound Scaffold
| Compound ID | R1 Group (Cycloalkyl) | R2 Group (Substitution on Phenyl) | Predicted Binding Affinity (kcal/mol) | Predicted logP |
|---|---|---|---|---|
| NMPCP-001 | Cyclopentyl | 4-methoxy | -8.5 | 2.8 |
| NMPCP-002 | Cyclohexyl | 4-methoxy | -8.8 | 3.3 |
| NMPCP-003 | Cyclopentyl | 4-chloro | -8.2 | 3.1 |
| NMPCP-004 | Cyclobutyl | 4-methoxy | -8.1 | 2.3 |
Note: This table is a simplified, hypothetical example of a virtual library designed for a screening campaign.
Table 6: List of Compounds
| Compound Name |
|---|
| This compound |
| Ethambutol |
| Nimesulide |
| Naproxen |
| Sulfamethoxazole |
| 4-(dimethylamino)benzaldehyde |
Similarity Analysis with Known Bioactive Molecules
The structure of this compound incorporates several key chemical features that are also present in a variety of known bioactive molecules. These include the N-benzylamide scaffold, the cyclopentane (B165970) ring, and the methoxy-substituted phenyl group. By examining molecules that contain these fragments, it is possible to hypothesize potential biological activities for the target compound.
A critical aspect of this analysis is the recognition of pharmacophores, which are the specific spatial arrangements of molecular features essential for biological activity. The N-benzyl benzamide (B126) moiety, for instance, is recognized as a merged pharmacophore for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators. acs.org While this compound is not a benzamide, the analogous N-benzyl amide structure suggests the potential for similar interactions.
Furthermore, the cyclopentane scaffold is a prevalent feature in numerous natural products and biologically relevant molecules. nih.gov Its presence in this compound suggests that this compound may share a similar conformational landscape with other cyclopentane-containing bioactive compounds, potentially leading to interactions with similar biological targets.
The carboxamide group itself is a common functional group in many approved drugs and clinical candidates, often participating in key hydrogen bonding interactions with biological targets. researchgate.netnih.gov The diverse biological activities of carboxamide derivatives, including anticancer properties, highlight the potential for this compound to exhibit a range of pharmacological effects. researchgate.netnih.govnih.gov
A notable example of a structurally related bioactive compound is N-(4-methoxyphenyl)pentanamide, a simplified derivative of the anthelmintic drug albendazole. This compound has demonstrated anthelmintic properties against the nematode Toxocara canis. nih.gov The structural similarity between N-(4-methoxyphenyl)pentanamide and this compound, particularly the shared N-(4-methoxyphenyl)amide moiety, suggests that the latter could also possess anthelmintic activity.
To quantitatively assess the similarity, various computational methods can be employed, including 2D fingerprint comparisons and 3D shape-based screening. These techniques allow for the rapid screening of large compound databases to identify molecules with a high degree of similarity to the query compound. The results of such analyses can then be used to prioritize this compound for further biological evaluation against specific targets.
The following table summarizes the key structural motifs of this compound and examples of known bioactive molecules or classes of compounds that share these features, along with their associated biological activities.
| Structural Motif of this compound | Shared with Bioactive Molecule/Class | Associated Biological Activity |
| N-benzyl amide scaffold | N-benzyl benzamide derivatives | Melanogenesis inhibitors, sEH/PPARγ modulators acs.orgnih.gov |
| Cyclopentane ring | Various natural and synthetic compounds | Diverse biological activities nih.gov |
| Carboxamide linkage | Numerous approved drugs | Anticancer, and others researchgate.netnih.govnih.gov |
| N-(4-methoxyphenyl)amide | N-(4-methoxyphenyl)pentanamide | Anthelmintic nih.gov |
This similarity analysis, based on the constituent fragments of this compound, provides a rational basis for exploring its potential as a novel therapeutic agent. Further computational and experimental studies are warranted to validate these hypotheses and to fully elucidate the pharmacological profile of this compound.
Potential Applications in Chemical Biology and Advanced Research Tools
Development of N-[(4-methoxyphenyl)methyl]cyclopentanecarboxamide Analogues as Chemical Probes
The structure of this compound serves as a viable backbone for the design of chemical probes. Chemical probes are specialized molecules used to study and visualize biological processes. By introducing specific functional groups onto the parent molecule, analogues can be created to interact with or report on biological systems.
Potential modifications to develop analogues as chemical probes could include:
Fluorophore Conjugation: Attaching a fluorescent tag to either the cyclopentyl ring or the phenyl ring would allow for the visualization of the molecule's localization within cells or tissues using fluorescence microscopy.
Biotinylation: Incorporating a biotin tag would enable the identification of potential protein binding partners through techniques like pull-down assays and mass spectrometry.
Photo-affinity Labeling: Introducing a photoreactive group (e.g., an azide or diazirine) would allow for the formation of a covalent bond with a biological target upon photo-irradiation, permanently linking the probe to its interacting partner for easier identification.
The development of such probes would be instrumental in elucidating the mechanism of action if the core scaffold is found to have significant biological activity.
| Modification Type | Functional Group Example | Purpose | Detection Method |
|---|---|---|---|
| Fluorophore Conjugation | Fluorescein, Rhodamine | Visualize subcellular localization | Fluorescence Microscopy |
| Affinity Tagging | Biotin | Identify binding partners | Western Blot, Mass Spectrometry |
| Photo-affinity Labeling | Azide, Diazirine | Covalently link to target proteins | Mass Spectrometry, SDS-PAGE |
Utilization in Investigating Specific Biochemical Pathways
While the specific targets of this compound are not defined, related structures containing the N-(4-methoxyphenyl)amide moiety have shown biological activity. For instance, N-(4-Methoxyphenyl)pentanamide, a structurally related compound, has demonstrated anthelmintic properties against the nematode Toxocara canis nih.gov. This suggests that molecules in this class have the potential to interact with specific biochemical pathways in living organisms.
Should this compound or its analogues exhibit bioactivity, they could be used to investigate pathways such as:
Metabolic Pathways: By observing changes in metabolite concentrations after introducing the compound to a biological system, researchers could identify enzymes or metabolic processes that are modulated.
Signal Transduction: The compound could be screened for its ability to inhibit or activate key signaling proteins like kinases or G-protein coupled receptors. For example, a different, more complex molecule containing a 4-methoxyphenyl (B3050149) group, ML277, was identified as a potent and selective activator of the KCNQ1 potassium channel, which is crucial for cardiac muscle repolarization nih.govnih.gov. This highlights the potential for N-aryl amides to modulate ion channel function and related signaling cascades.
Research in this area would involve screening the compound against panels of known biological targets (e.g., enzymes, receptors) and observing its effect in cell-based assays to uncover its mechanism of action.
Application as a Synthetic Intermediate for Complex Molecular Architectures
The chemical structure of this compound makes it a useful building block, or synthetic intermediate, for creating more complex molecules. The amide bond provides stability, while both the cyclopentane (B165970) ring and the methoxy-substituted benzyl (B1604629) group offer sites for further chemical modification.
Key applications as a synthetic intermediate include:
Scaffold for Medicinal Chemistry: The compound can serve as a starting point for the synthesis of a library of related molecules to be tested for biological activity. The cyclopentane ring can be further functionalized, or the amide bond can be reduced to the corresponding amine, N-{[2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}cyclopentanamine, to access new chemical space researchgate.net.
Protecting Group Chemistry: The 4-methoxybenzyl (PMB) group attached to the amide nitrogen is a well-known protecting group in organic synthesis. It is stable under many reaction conditions but can be removed selectively, typically under oxidative conditions. This allows chemists to perform reactions on other parts of a molecule and then deprotect the nitrogen to reveal a secondary amide or amine for further reactions.
Building Block in Multi-step Synthesis: General methods for synthesizing cyclopentane carboxamide derivatives often involve coupling cyclopentanecarboxylic acid with an amine using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate) . The resulting stable amide can then be carried through multiple synthetic steps toward a complex target molecule, such as the pharmaceutical Venlafaxine, which involves intermediates containing a cyclohexyl and 4-methoxyphenyl moiety google.com. Modern synthetic methods, such as multicomponent reactions (MCRs), provide an efficient pathway to generate molecular complexity from simple building blocks in a single step researchgate.net.
| Reaction Type | Reagent Example | Resulting Functional Group | Primary Use |
|---|---|---|---|
| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) | Secondary Amine | Accessing new amine derivatives |
| Oxidation | Potassium Permanganate (KMnO₄) | Cyclopentanecarboxylic Acid derivatives | Functional group interconversion |
| PMB Group Cleavage | DDQ or CAN | Secondary Amide (N-H) | Deprotection in multi-step synthesis |
Research into Material Science or Advanced Organic Synthesis
Beyond a biological context, the application of this compound in material science is not currently established. However, its structural features could be potentially exploited. Amide bonds are a key feature of stable polymers like nylon and Kevlar. It is conceivable that derivatives of this compound, particularly those that could be bifunctionally polymerized, might be investigated for the creation of novel polymers with specific thermal or mechanical properties.
In advanced organic synthesis, the utility of this molecule lies primarily in its role as an intermediate, as discussed previously. Its value is not in its own properties but in its ability to be transformed into more complex and valuable structures nih.gov. The principles of modern retrosynthetic analysis guide chemists to disconnect complex molecules into simpler, readily available fragments, and a structure like this compound could serve as such a fragment.
Future Directions and Emerging Research Avenues for N 4 Methoxyphenyl Methyl Cyclopentanecarboxamide Research
Integration of Artificial Intelligence and Machine Learning in Derivative Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel derivatives of N-[(4-methoxyphenyl)methyl]cyclopentanecarboxamide. mdpi.com These computational tools can significantly accelerate the identification of new bioactive compounds by analyzing vast datasets to predict the physicochemical and biological properties of virtual molecules, thereby streamlining the drug discovery pipeline. nih.gov
ML algorithms can be trained on existing data from analogous amide-containing compounds to predict the biological activities of newly designed derivatives. mdpi.com For instance, deep neural networks (DNNs) and generative adversarial networks (GANs) can be employed to generate novel molecular structures with optimized potency and selectivity for specific biological targets. nih.govnih.gov This de novo drug design approach allows for the exploration of a vast chemical space to identify promising candidates for synthesis and biological evaluation. ijsred.com
Furthermore, ML models can predict the outcomes of chemical reactions, including amide bond formation, which is central to the synthesis of these derivatives. pku.edu.cn By analyzing various parameters such as reactants, catalysts, and solvents, these models can predict reaction yields and help in the design of efficient synthetic routes. pku.edu.cn The synergy of Fourier-Transform Infrared (FTIR) spectroscopy with machine learning can also enhance the classification of bioactive compounds, providing a rapid and efficient method for screening newly synthesized derivatives. nih.gov
Interactive Table: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
| Generative Models | Algorithms like GANs and VAEs create novel molecular structures with desired properties. | Accelerated discovery of potent and selective derivatives. |
| Predictive Modeling | ML models predict biological activity, toxicity, and pharmacokinetic profiles. | Reduction in the number of synthesized compounds and animal testing. |
| Synthesis Prediction | AI tools predict optimal reaction conditions and yields for amide synthesis. | More efficient and cost-effective chemical synthesis. |
| High-Throughput Screening | ML algorithms analyze large datasets from screening assays to identify hits. | Faster identification of lead compounds from large chemical libraries. |
Advanced Spectroscopic and Structural Biology Techniques for Target Validation
The precise identification and validation of the biological targets of this compound are crucial for understanding its mechanism of action and for guiding further drug development. Advanced spectroscopic and structural biology techniques are indispensable tools in this endeavor.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying drug-target interactions in solution. mdpi.com It can be used to detect the binding of small molecules to their protein targets and to map the binding site. researchgate.net NMR-based screening methods, such as SAR by NMR, can be employed to identify fragments that bind to the target protein, which can then be optimized to develop high-affinity ligands. youtube.com
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of protein-ligand complexes. cryoem-solutions.com Cryo-EM can be used to visualize the binding mode of this compound to its target, providing critical insights for structure-based drug design. nih.govbiorxiv.org This technique is particularly valuable for large protein complexes that are difficult to crystallize. Recent advancements have demonstrated the feasibility of using cryo-EM for smaller protein-ligand complexes as well. researchgate.netsciety.org
Interactive Table: Spectroscopic and Structural Biology Techniques for Target Validation
| Technique | Information Provided | Application in Research |
| NMR Spectroscopy | Ligand binding affinity, binding site mapping, conformational changes. | Hit identification, lead optimization, and understanding mechanism of action. nih.govazolifesciences.com |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex. | Structure-based drug design and detailed analysis of molecular interactions. |
| Cryo-Electron Microscopy | High-resolution structure of large and dynamic protein complexes. | Target validation for complex biological systems that are not amenable to crystallization. cryoem-solutions.com |
Exploration of Novel Biological Targets for Amide-Containing Scaffolds
The amide functional group is a ubiquitous feature in a vast number of biologically active molecules and approved drugs. nih.gov This prevalence suggests that the amide scaffold is a privileged structure in medicinal chemistry, capable of interacting with a wide range of biological targets. researchgate.net Consequently, a significant future research direction for this compound will be the exploration of novel biological targets beyond those initially identified.
Systematic screening of this compound and its derivatives against diverse panels of biological targets, such as enzymes, receptors, and ion channels, could uncover new therapeutic opportunities. The amide bond's ability to form key hydrogen bonding interactions is a critical factor in its binding to various protein targets. nih.gov
Recent research has highlighted the potential of amide-containing compounds in various therapeutic areas, including as anticonvulsants, antimicrobials, and anticancer agents. researchgate.netfigshare.com For instance, novel amide derivatives are being investigated as inhibitors of influenza A viruses. mdpi.com The structural motifs within this compound could be tailored to interact with newly validated disease targets, opening up avenues for developing first-in-class medicines.
Sustainability Aspects in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact. Future research on the synthesis of this compound will likely focus on developing more sustainable and eco-friendly synthetic methodologies.
Traditional methods for amide bond formation often rely on stoichiometric coupling reagents that generate significant amounts of waste. scispace.com Catalytic methods for direct amidation are a greener alternative, as they proceed with higher atom economy and reduce the generation of byproducts. sigmaaldrich.com The use of reusable catalysts, such as Brønsted acidic ionic liquids, can further enhance the sustainability of the synthesis. acs.orgresearchgate.net
The choice of solvent is another critical aspect of green chemistry. The development of synthetic routes that utilize greener solvents, such as cyclopentyl methyl ether, or even solvent-free conditions, would significantly reduce the environmental footprint of the manufacturing process. researchgate.netnih.gov Enzymatic methods, using lipases for instance, also offer a highly sustainable approach to amide synthesis. nih.gov Furthermore, electrosynthesis is emerging as a powerful and green tool for the preparation of amides. rsc.org The application of these green chemistry principles will be crucial for the environmentally responsible development of this compound and its derivatives. rsc.orgrsc.org
Interactive Table: Green Chemistry Approaches for Amide Synthesis
| Green Chemistry Approach | Description | Advantages |
| Catalytic Amidation | Use of catalysts (e.g., boronic acids, ruthenium complexes) to promote amide bond formation. | Reduced waste, higher atom economy, milder reaction conditions. sigmaaldrich.com |
| Enzymatic Synthesis | Biocatalysts, such as lipases, are used to form the amide bond. | High selectivity, mild conditions, biodegradable catalysts. nih.gov |
| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent, often using trituration and heating. | Elimination of solvent waste, simplified purification. researchgate.net |
| Use of Green Solvents | Replacement of hazardous solvents with environmentally benign alternatives like water or cyclopentyl methyl ether. | Reduced environmental impact and improved worker safety. nih.gov |
| Electrosynthesis | Utilizes electricity to drive the chemical reaction for amide formation. | Avoids the use of stoichiometric reagents, can be powered by renewable energy. rsc.org |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the molecular structure of N-[(4-methoxyphenyl)methyl]cyclopentanecarboxamide?
- Methodology : Use high-resolution mass spectrometry (HRMS) to determine the exact molecular mass (C13H17NO2, MW: 219.28 g/mol) and compare with theoretical values . Complement this with X-ray crystallography to resolve bond lengths and angles, as demonstrated for structurally analogous carboxamides like N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide . For spectral validation, reference electron ionization (EI) mass spectra from databases such as NIST .
Q. How can researchers synthesize this compound in a laboratory setting?
- Methodology : Utilize a two-step condensation reaction:
React cyclopentanecarboxylic acid chloride with 4-methoxybenzylamine under inert conditions (e.g., nitrogen atmosphere) to form the amide bond.
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC .
- Note : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts like unreacted amine or acyl chloride derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?
- Methodology : Perform UV-Vis spectroscopy to track absorbance changes in acidic/alkaline buffers. Use NMR (1H/13C) to detect hydrolysis products (e.g., free cyclopentanecarboxylic acid or 4-methoxybenzylamine). For thermal stability, combine differential scanning calorimetry (DSC) with thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound be resolved?
- Methodology :
- Conduct dose-response assays across multiple cell lines to establish reproducibility.
- Use metabolite profiling (e.g., LC-MS/MS) to identify active or inhibitory metabolites, as seen in biotransformation studies of structurally related cyclopentanecarboxamides .
- Cross-validate findings with computational models (e.g., molecular docking) to assess target binding affinity .
Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?
- Methodology :
- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Introduce protecting groups (e.g., Boc for amines) to prevent undesired nucleophilic attacks during condensation .
- Use Design of Experiments (DoE) to statistically optimize parameters like temperature, solvent polarity, and catalyst loading .
Q. How can researchers investigate the metabolic pathways of this compound in vivo?
- Methodology :
- Administer isotopically labeled (e.g., <sup>13</sup>C or <sup>2</sup>H) compound to model organisms and analyze plasma/tissue samples via high-resolution mass spectrometry .
- Identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) using fragmentation patterns and database matching .
Q. What computational tools are suitable for predicting the crystallographic packing behavior of this carboxamide?
- Methodology :
- Use density functional theory (DFT) to simulate crystal lattice parameters and compare with experimental X-ray data from analogous compounds .
- Apply Hirshfeld surface analysis to map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing crystallinity .
Q. How do structural modifications to the cyclopentane or methoxyphenyl moieties affect pharmacological activity?
- Methodology :
- Synthesize derivatives with substituents like halogens or nitro groups at the 4-methoxyphenyl position.
- Test bioactivity in enzyme inhibition assays (e.g., kinase or protease targets) and correlate results with QSAR (Quantitative Structure-Activity Relationship) models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
